2,6-Dichloroquinoline-3-carboxylic acid
Overview
Description
2,6-Dichloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions and a carboxylic acid group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with appropriate reagents under controlled conditions. The reaction is often catalyzed by bases such as piperidine, pyridine, or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Microwave irradiation has also been explored as a method to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: It can react with hydrazines or amines to form corresponding hydrazones or amides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Condensation Products: Hydrazones and amides.
Scientific Research Applications
2,6-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
- 2,6-Dichloroquinoline-3-carbonitrile
- 4,6-Dichloroquinoline
Comparison: 2,6-Dichloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-dichloroquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVBJRPKENSXOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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